[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine
CAS No.:
Cat. No.: VC13465606
Molecular Formula: C10H21N3
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3 |
|---|---|
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | 1-(2-aminoethyl)-N-cyclopropyl-N-methylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C10H21N3/c1-12(9-2-3-9)10-4-6-13(8-10)7-5-11/h9-10H,2-8,11H2,1H3 |
| Standard InChI Key | FQHUDAMSPCCRRJ-UHFFFAOYSA-N |
| SMILES | CN(C1CC1)C2CCN(C2)CCN |
| Canonical SMILES | CN(C1CC1)C2CCN(C2)CCN |
Introduction
Structural Features and Stereochemical Considerations
Molecular Architecture
The compound’s structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a cyclopropylmethylamine group. An aminoethyl side chain (-CH₂CH₂NH₂) is attached to the nitrogen atom of the pyrrolidine ring. This configuration introduces two chiral centers: one at the 3-position of the pyrrolidine ring and another at the cyclopropane-carbon adjacent to the methylamine group. The stereochemistry significantly influences its physicochemical properties and biological interactions, as evidenced by the distinct activities of its (R)- and (S)-enantiomers .
Key Structural Data
Synthesis Methods and Optimization
Multi-Step Synthetic Pathways
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine typically involves multi-step reactions to construct the pyrrolidine core and introduce the cyclopropylmethylamine moiety. A common approach includes:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones .
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Cyclopropane Introduction: Copper-catalyzed cyclopropanation of allylamine intermediates or alkylation with cyclopropylmethyl halides .
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Aminoethyl Side Chain Attachment: Nucleophilic substitution or reductive amination using 2-bromoethylamine or its equivalents.
Challenges in Stereoselectivity
Achieving high enantiomeric purity is critical due to the compound’s chiral centers. Asymmetric synthesis techniques, such as the use of chiral auxiliaries or enzymatic resolution, have been employed to isolate the (R)- and (S)-enantiomers . For example, the (S)-enantiomer (CAS: 1354006-61-3) is synthesized via a Mannich reaction followed by catalytic hydrogenation using a chiral catalyst .
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but is sensitive to oxidation at the secondary amine and ring-opening reactions of the cyclopropane under acidic conditions. Its logP value of 1.04 (predicted) indicates moderate lipophilicity, facilitating membrane permeability in biological systems .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 275.5±8.0 °C (predicted) | |
| Density | 1.04±0.1 g/cm³ (predicted) | |
| pKa (amine) | 9.62±0.10 | |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
Applications in Medicinal Chemistry
Drug Design and Optimization
The compound’s modular structure makes it a versatile scaffold for designing:
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Central Nervous System (CNS) Agents: Due to its ability to cross the blood-brain barrier .
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Antimicrobial Agents: Via modification of the aminoethyl side chain .
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Enzyme Inhibitors: Targeting lipid-metabolizing enzymes like NAPE-PLD .
Case Study: Histamine H₃ Receptor Ligands
Patent CN101472887A discloses cyclopropylamine derivatives as H₃ receptor modulators for treating cognitive disorders . The compound’s tertiary amine interacts with the receptor’s aspartate residue (Asp114), while the cyclopropane enhances binding affinity .
Future Research Directions
Unresolved Challenges
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Stereochemical Optimization: Systematic studies comparing (R)- and (S)-enantiomers in in vivo models .
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Metabolic Stability: Addressing rapid hepatic clearance via cytochrome P450-mediated oxidation.
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Target Identification: High-throughput screening to elucidate off-target effects .
Proposed Strategies
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